1-Benzyl-2-bromopyridin-4(1H)-one
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Overview
Description
1-Benzyl-2-bromopyridin-4(1H)-one is an organic compound that belongs to the class of pyridinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2-bromopyridin-4(1H)-one typically involves the bromination of 1-benzylpyridin-4(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2-bromopyridin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 1-benzylpyridin-4(1H)-one.
Oxidation Reactions: Oxidation can lead to the formation of more complex pyridinone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Various substituted pyridinones depending on the nucleophile used.
Reduction: 1-Benzylpyridin-4(1H)-one.
Oxidation: Oxidized pyridinone derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-bromopyridin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can play a crucial role in binding interactions and enhancing the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpyridin-4(1H)-one: Lacks the bromine atom, leading to different reactivity and applications.
2-Bromopyridin-4(1H)-one: Similar structure but without the benzyl group, affecting its chemical properties and uses.
1-Benzyl-2-chloropyridin-4(1H)-one:
Uniqueness
1-Benzyl-2-bromopyridin-4(1H)-one is unique due to the presence of both the benzyl group and the bromine atom, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Biological Activity
1-Benzyl-2-bromopyridin-4(1H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C12H10BrN\O
- CAS Number : 2230800-09-4
The compound features a bromine substituent on the pyridine ring, which significantly influences its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the bromination of 2-benzylpyridin-4-one. The reaction conditions may vary, but they generally include:
- Bromination : Utilizing bromine or a brominating agent in a suitable solvent.
- Purification : Employing techniques such as recrystallization or chromatography to isolate the desired product.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The compound's mechanism involves disrupting microbial cell wall synthesis and inhibiting essential metabolic pathways.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
C. albicans | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound demonstrates inhibitory effects on cell proliferation, with IC50 values indicating its potency.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15.5 ± 2.3 |
A549 | 20.8 ± 3.1 |
The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways, leading to programmed cell death.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair.
- Receptor Modulation : It can act on various receptors, potentially altering signal transduction pathways that regulate cell growth and survival.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Activity : A recent publication reported that the compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development .
- Anticancer Research : In vitro studies showed that treatment with varying concentrations of the compound led to significant reductions in cell viability in both MCF-7 and A549 cells. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment .
- Molecular Docking Studies : Computational studies have suggested that this compound binds effectively to target proteins associated with cancer progression, providing insights into its mechanism at the molecular level .
Properties
IUPAC Name |
1-benzyl-2-bromopyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-12-8-11(15)6-7-14(12)9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPJWGCRAKGLFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=O)C=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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